molecular formula C20H27NO4 B13855456 Mitiglinide Impurity E

Mitiglinide Impurity E

Cat. No.: B13855456
M. Wt: 345.4 g/mol
InChI Key: VYBYMYBHJZOSNQ-SOABOVLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Process-Related Impurities in Antihyperglycemic Drug Development

Process-related impurities in rapid-acting insulin secretagogues like mitiglinide present unique characterization challenges due to their structural similarity to active pharmaceutical ingredients (APIs). This compound arises predominantly during the critical anhydride-amine condensation step, where (S)-2-benzylsuccinic anhydride reacts with cis-octahydroisoindole under toluene-mediated conditions. Analytical data from high-performance liquid chromatography (HPLC) studies reveal that improper stoichiometric control or suboptimal reaction temperatures (exceeding 47°C) can increase this impurity’s yield by 2.3-fold compared to standard synthetic protocols.

The table below summarizes key synthetic parameters influencing this compound formation:

Parameter Optimal Range Impurity Yield Increase
Reaction Temperature 45–47°C 0.04–0.77%
Solvent System Toluene/DCM (3:1) 0.12–0.45%
Anhydride Purity ≥98.5% <0.1%

Regulatory frameworks mandate that such impurities remain below 0.15% in final API batches, necessitating multi-stage purification strategies involving ethyl acetate extraction and aqueous ammonia washes. Recent advances in ultra-high-performance liquid chromatography–mass spectrometry (UHPLC-MS) have enabled detection limits of 0.001% for this impurity, exceeding ICH Q3A(R) identification thresholds by two orders of magnitude.

Position of this compound Within Quality by Design (QbD) Frameworks

The integration of this compound control into QbD paradigms illustrates modern quality risk management principles. Critical quality attributes (CQAs) for this impurity include its regioisomeric purity (≥99.7%), residual solvent levels (<500 ppm), and particle size distribution (D90 <50 μm). Multivariate analysis of 32 synthetic batches demonstrated that reaction pH (6.8–7.2) and cooling ramp rates (2–3°C/min) account for 78% of observed variability in impurity levels.

ICH Q11 guidelines drive the implementation of design space models where this compound concentrations are maintained within proven acceptable ranges (PARs) through real-time process analytical technology (PAT). A recent case study showed that Fourier-transform infrared (FTIR) spectroscopy monitoring of the anhydride opening reaction reduced impurity levels by 41% compared to traditional endpoint detection methods. Regulatory submissions now require justification of impurity control strategies through accelerated stability studies, with this compound showing <0.02% increase under ICH Q1A(R2) accelerated storage conditions (40°C/75% RH).

Properties

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

(2S)-4-[(3aS,7aR)-1-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid

InChI

InChI=1S/C20H27NO4/c22-13-18-17-9-5-4-8-15(17)12-21(18)19(23)11-16(20(24)25)10-14-6-2-1-3-7-14/h1-3,6-7,15-18,22H,4-5,8-13H2,(H,24,25)/t15-,16+,17-,18?/m1/s1

InChI Key

VYBYMYBHJZOSNQ-SOABOVLPSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CN(C2CO)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CCC2C(C1)CN(C2CO)C(=O)CC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Origin of this compound

This compound forms as a by-product during the synthesis of mitiglinide calcium dihydrate, particularly in steps involving the condensation of benzylsuccinic acid derivatives with isoindole moieties. The impurity is structurally related to mitiglinide but incorporates an additional hydroxymethyl group and a keto functionality at the butanoic acid side chain.

Synthetic Route and Reaction Conditions

  • Starting Materials: The synthesis begins with chiral benzylsuccinic acid derivatives, often a mixture of (R,S)-2-benzylsuccinic acid, which undergoes resolution to enrich the (S)-isomer.
  • Resolution: The racemic acid is resolved using chiral amines such as (S)- or (R)-α-methylbenzylamine in solvents like ethanol and dichloromethane at ambient temperatures (25–30 °C). This step helps reduce the formation of undesired (R)-isomer impurities that can carry over into later steps.
  • Anhydride Formation: The (R)- or (S)-2-benzylsuccinic acid is dehydrated using acetic anhydride in dichloromethane at 40–45 °C to form the corresponding benzylsuccinic anhydride, a key intermediate prone to impurity formation.
  • Condensation: The anhydride reacts with cis-octahydroisoindole derivatives under controlled conditions (e.g., toluene as solvent, moderate temperatures) to yield mitiglinide or its impurities.
  • Calcium Salt Formation: The final step involves treatment with calcium chloride in aqueous ammonia/methanol mixtures, followed by filtration and washing to isolate mitiglinide calcium dihydrate.

Specific Formation of Impurity E

This compound likely forms during the condensation or salt formation steps due to side reactions such as partial oxidation or hydroxymethylation of the isoindole ring or incomplete conversion of intermediates. Control of reaction temperature, solvent purity, and reaction time is essential to minimize its formation.

Analytical Characterization and Purification

Analytical Techniques

Purification Strategies

  • Crystallization: Re-precipitation of mitiglinide calcium from methanol-water mixtures helps reduce impurity levels.
  • Extraction: Sequential liquid-liquid extraction steps with ethyl acetate and aqueous ammonia can remove amide and other impurities, enriching the desired product fraction.
  • Chromatographic Purification: Employed in laboratory scale to isolate and characterize impurities including Impurity E.

Summary Table: Preparation Parameters and Impurity Control

Step Conditions/Materials Purpose/Effect on Impurity E Formation Notes
Resolution of racemic acid (S)-α-methylbenzylamine, ethanol, DCM, 25–30 °C Enrich (S)-isomer, reduce (R)-isomer impurity Critical to minimize stereochemical impurities
Anhydride formation Acetic anhydride, dichloromethane, 40–45 °C Formation of benzylsuccinic anhydride intermediate Side reactions here can increase impurities
Condensation with isoindole Toluene, controlled temperature Formation of mitiglinide and impurities Temperature and solvent purity critical
Calcium salt formation CaCl2, aqueous ammonia, methanol, ambient temp Precipitation of mitiglinide calcium dihydrate Proper washing reduces impurities
Purification Recrystallization, extraction, chromatography Removal of this compound Ensures compliance with regulatory limits

Research Findings and Industrial Implications

  • The formation of this compound is an inherent risk in the multi-step synthesis of mitiglinide calcium dihydrate.
  • Careful optimization of reaction parameters, especially chiral resolution and condensation steps, is necessary to minimize impurity formation.
  • Analytical monitoring using HPLC and MS is indispensable for quality control.
  • Industrial processes favor methods that simplify purification and reduce impurity levels to below regulatory thresholds (typically <0.15% w/w).
  • Novel crystal forms of mitiglinide calcium with improved bioavailability and stability have been developed, but impurity control remains a key quality concern.

Chemical Reactions Analysis

Mitiglinide Impurity E undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mitiglinide Impurity E has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of Mitiglinide formulations.

    Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of Mitiglinide.

    Medicine: It is studied for its potential effects on insulin secretion and glucose metabolism.

    Industry: Used in the quality control and assurance processes during the manufacturing of Mitiglinide.

Mechanism of Action

The mechanism of action of Mitiglinide Impurity E is closely related to that of Mitiglinide. Mitiglinide stimulates insulin secretion by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells. This leads to the closure of potassium channels, causing depolarization and subsequent calcium influx through voltage-gated calcium channels. The increase in intracellular calcium triggers the exocytosis of insulin granules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Mitiglinide Impurity E is compared to other specified impurities (A–D) and related compounds based on structural alerts and physicochemical parameters:

Parameter This compound Impurity A Impurity B Impurity C Impurity D
Structural Feature Likely ester or amide derivative (inferred from synthesis pathways) Unknown Unknown Unknown Unknown
Polarity (log P) Moderate hydrophobicity (estimated) Higher log P (e.g., ~2.49) Lower log P (e.g., ~1.60) Lower log P (e.g., ~1.57) Moderate log P (e.g., ~2.01)
Ionization (pKa) Weakly basic (if containing amine groups) pKa ~7.06 pKa ~7.48 pKa ~7.17 pKa ~6.95
Toxicity Alerts Potential quaternary nitrogen (if structurally analogous to ceftazidime Impurity E) Quaternary nitrogen Heterocyclic alerts Heterocyclic alerts Toxic functional groups at C-3/C-7 positions

Key Observations :

  • Polarity Differences : Impurity E’s log P likely falls between 1.60–2.49, comparable to mitiglinide (log P ~1.77) . This suggests similar retention times in reverse-phase HPLC but distinct elution profiles compared to more hydrophobic impurities (e.g., A, D).
  • Ionization Behavior : Under acidic conditions (pH ~2.8), all impurities are fully protonated, enabling separation via hydrophilic interaction liquid chromatography (HILIC) .

Analytical Detection and Quantification

This compound is monitored alongside other impurities using chromatographic methods:

  • HPLC : Employed for specificity and sensitivity, with Impurity E eluting at distinct retention times due to its unique polarity .
  • HILIC : Effective for polar impurities under acidic mobile phases, leveraging cationic forms for resolution .

Comparison of Detection Limits :

Impurity LOD (HPLC) LOD (HILIC)
E <0.1% Not reported
A <0.1% ~0.05%
B <0.1% ~0.05%

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Mitiglinide Impurity E in drug formulations?

Methodological Answer:

  • Use LC-MS/MS or HPLC-PDA for quantification due to their sensitivity and specificity for low-concentration impurities .
  • For structural confirmation, combine NMR (for stereochemical details) and HRMS (for exact mass determination) .
  • Validate methods by assessing parameters like specificity (against API matrix), linearity (over 50–150% of target concentration), and accuracy (spiked recovery tests) .
Validation Parameter Requirement
SpecificityNo interference from API or excipients
LinearityR² ≥ 0.995
Accuracy98–102% recovery

Q. How can researchers ensure the structural elucidation of this compound?

Methodological Answer:

  • Perform forced degradation studies under acidic/alkaline/oxidative conditions to generate impurity samples .
  • Use 2D-NMR (e.g., COSY, HSQC) to resolve structural ambiguities and HRMS for molecular formula confirmation .
  • Cross-validate findings with synthetic reference standards if commercially available .

Q. What regulatory guidelines dictate acceptable thresholds for this compound in pharmaceuticals?

Methodological Answer:

  • Follow ICH Q3A/B guidelines, which mandate impurity thresholds based on daily dose (e.g., ≤0.1% for impurities with unknown toxicity) .
  • Justify higher thresholds with genotoxicity assessments (e.g., Ames test) if impurities exceed limits .

Advanced Research Questions

Q. How should researchers design forced degradation studies to investigate this compound's formation pathways?

Methodological Answer:

  • Expose the API to stress conditions :
  • Thermal : 40–80°C for 1–4 weeks .
  • Photolytic : UV light at 320–400 nm .
  • Hydrolytic : Acidic (0.1M HCl) and alkaline (0.1M NaOH) conditions .
    • Monitor degradation kinetics using HPLC-DAD and correlate with Arrhenius modeling to predict shelf-life .

Q. What strategies resolve contradictory data regarding this compound's stability across experimental setups?

Methodological Answer:

  • Conduct Design of Experiments (DOE) to isolate variables (e.g., humidity, excipient interactions) .
  • Use multivariate analysis (e.g., PCA) to identify outliers or confounding factors in stability data .
  • Replicate studies using harmonized protocols (e.g., ICH Q1A) to minimize inter-lab variability .

Q. How can analytical sensitivity be optimized for detecting this compound at trace levels (≤0.05%)?

Methodological Answer:

  • Employ solid-phase extraction (SPE) to concentrate impurities and reduce matrix effects .
  • Utilize tandem mass spectrometry (MS/MS) in MRM mode for enhanced selectivity at low concentrations .
  • Validate limit of quantification (LOQ) using signal-to-noise ratios ≥10:1 .

Q. What mechanisms underlie interactions between this compound and the API under varying storage conditions?

Methodological Answer:

  • Perform kinetic studies to assess impurity-API interactions (e.g., second-order reaction models) .
  • Use FTIR or Raman spectroscopy to detect molecular interactions (e.g., hydrogen bonding) in solid-state formulations .

Q. How can researchers address discrepancies in impurity profiles across synthetic batches of Mitiglinide?

Methodological Answer:

  • Apply statistical process control (SPC) to identify batch-to-batch variability in raw materials or reaction conditions .
  • Conduct root-cause analysis (e.g., Ishikawa diagram) to trace impurities to specific synthesis steps (e.g., incomplete purification) .

Data Integrity and Reproducibility

Q. What documentation is essential for reporting this compound in regulatory submissions?

Methodological Answer:

  • Include method validation reports , batch analysis data (≥3 batches), and stability studies per ICH Q3D .
  • Provide raw chromatograms and spectral data (NMR, MS) in supplementary materials for peer review .

Q. How can researchers ensure reproducibility of impurity analysis methods?

Methodological Answer:

  • Publish detailed SOPs with instrument parameters (e.g., column type, gradient program) .
  • Share representative datasets (e.g., mzML files for MS data) in open-access repositories .
  • Use electronic lab notebooks (ELNs) to track method modifications and raw data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.